![molecular formula C11H14F3NO B1399681 Propyl({[3-(trifluoromethoxy)phenyl]methyl})amine CAS No. 1343874-23-6](/img/structure/B1399681.png)
Propyl({[3-(trifluoromethoxy)phenyl]methyl})amine
Overview
Description
Propyl({[3-(trifluoromethoxy)phenyl]methyl})amine, often referred to as 3-TFMA, is a fluorinated amine compound that has gained attention in recent years due to its potential use in various fields such as synthetic organic chemistry, material science, and drug discovery. It is a member of the amine family, which is a group of nitrogen-containing compounds that have a wide range of applications in the pharmaceutical and chemical industries. 3-TFMA has been studied for its ability to act as a building block for the synthesis of complex organic molecules, its potential use in material science, and its potential role in drug discovery.
Scientific Research Applications
Pharmaceutical Development
Propyl({[3-(trifluoromethoxy)phenyl]methyl})amine, due to its trifluoromethoxy group, may be used in the development of pharmaceuticals. Trifluoromethoxylation can enhance the biological activity and metabolic stability of therapeutic molecules .
Material Science Innovations
This compound’s unique chemical structure could be valuable in material science, potentially leading to innovations in the creation of new materials with enhanced properties .
Chemical Synthesis
As a fluorinated compound, it may be used in various chemical synthesis processes where the introduction of a trifluoromethoxy group is desired .
Biological Research
The compound could be involved in biological research, such as studying cell accumulation and inhibition of NO production in inflammatory models or reducing ROS accumulation in oxidative stress models .
Mechanism of Action
- Fluoxetine, a structurally similar compound, is an FDA-approved drug that contains a trifluoromethyl group. Its primary target is the serotonin reuptake transporter protein, located in the presynaptic terminal. By blocking serotonin reuptake, fluoxetine increases serotonin levels in the synaptic cleft, impacting mood regulation .
Target of Action
properties
IUPAC Name |
N-[[3-(trifluoromethoxy)phenyl]methyl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO/c1-2-6-15-8-9-4-3-5-10(7-9)16-11(12,13)14/h3-5,7,15H,2,6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVIZXFRJZIQIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=CC=C1)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl({[3-(trifluoromethoxy)phenyl]methyl})amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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